3-(N,N-Dimethylmyristylammonio)propanesulfonate

Catalog No.
S590743
CAS No.
14933-09-6
M.F
C19H41NO3S
M. Wt
363.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N,N-Dimethylmyristylammonio)propanesulfonate

CAS Number

14933-09-6

Product Name

3-(N,N-Dimethylmyristylammonio)propanesulfonate

IUPAC Name

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C19H41NO3S

Molecular Weight

363.6 g/mol

InChI

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3

InChI Key

BHATUINFZWUDIX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

SB3-14; Myristyl Sulfobetaine; Zwittergent 3-14; 3-(Tetradecyldimethylammonio)propanesulfonate; 3-(N-Tetradecyl-N,N-dimethylammonio)propanesulfonate; 3-(Tetradecyldimethylammonio)-1-propanesulfonate;

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Antimicrobial Agent:

  • Antibacterial Properties: NDAP has been shown to be effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action involves disrupting the bacterial membrane through electrostatic interactions and steric effects, ultimately leading to cell death. [Source: Biosynth, ]

Treatment of Autoimmune Diseases:

  • Potential Therapeutic Effects: Studies suggest that NDAP may have therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus, rheumatoid arthritis, and psoriasis. NDAP's immunomodulatory properties are believed to play a role in its potential therapeutic effects. [Source: Biosynth, ] However, further research is needed to fully understand its efficacy and safety in humans.

Other Research Applications:

  • Protein Solubilization: NDAP can be used to solubilize membrane proteins, which are essential for various cellular functions. This makes them valuable tools in studying protein structure and function. [Source: Sigma-Aldrich, ]

3-(N,N-Dimethylmyristylammonio)propanesulfonate, with the CAS number 14933-09-6, is a zwitterionic surfactant characterized by its unique structure that includes a long hydrophobic myristyl chain and a sulfonate group. Its molecular formula is C19H41NO3SC_{19}H_{41}NO_{3}S and it has a molecular weight of 363.599 g/mol. This compound is often utilized in biochemical research and life sciences due to its properties that facilitate solubilization and stabilization of proteins and other biomolecules in various experimental conditions .

SB-14 interacts with proteins through a combination of forces:

  • Hydrophobic Interactions: The long hydrocarbon chain of SB-14 interacts with the hydrophobic regions of proteins, helping to shield them from the aqueous environment.
  • Electrostatic Interactions: The positively charged ammonium group of SB-14 can interact with negatively charged amino acid residues on the protein surface, contributing to protein solubilization. However, since SB-14 has a net zero charge at physiological pH, these interactions are likely weak.
  • Hydrogen Bonding: Both the ammonium and sulfonate groups can form hydrogen bonds with water molecules, creating a favorable environment for protein stability in solution [, ].
Typical of zwitterionic surfactants. It can undergo hydrolysis, oxidation, and reduction reactions depending on the environmental conditions. The sulfonate group makes it reactive towards nucleophiles, allowing for potential modifications that can enhance its properties or introduce new functionalities. Additionally, it can interact with other surfactants, forming mixed micelles which are important in formulations for drug delivery systems .

This compound exhibits significant biological activity as a surfactant. It effectively solubilizes membrane proteins, making it valuable in studies involving cardiac 5′-nucleotidase and microsomal proteins . Moreover, it has been shown to maintain the structural integrity of proteins during electrophoretic separation and chromatography, making it an essential reagent in biochemistry and proteomics. Its zwitterionic nature allows it to stabilize proteins without denaturing them, which is crucial for maintaining biological activity during experiments .

The synthesis of 3-(N,N-Dimethylmyristylammonio)propanesulfonate typically involves the reaction of myristylamine with propanesulfonic acid under controlled conditions. This reaction can be catalyzed by various agents to enhance yield and purity. The process generally requires careful monitoring of temperature and pH to ensure optimal reaction conditions. Post-synthesis, purification steps such as crystallization or chromatography may be employed to isolate the final product in high purity .

3-(N,N-Dimethylmyristylammonio)propanesulfonate finds diverse applications across various fields:

  • Biochemical Research: Used as a reagent for solubilizing proteins and other biomolecules.
  • Pharmaceuticals: Acts as a stabilizer in drug formulations.
  • Cosmetics: Utilized in personal care products due to its surfactant properties.
  • Analytical Chemistry: Employed in electrostatic ion chromatography techniques for the separation of charged molecules .

Studies on the interactions of 3-(N,N-Dimethylmyristylammonio)propanesulfonate with other compounds have revealed its ability to form complexes with various biomolecules. It has been shown to enhance the solubility of hydrophobic drugs when used in formulations, thereby improving bioavailability. Additionally, its interactions with lipids and proteins have been extensively studied to understand its role in membrane dynamics and protein folding processes .

Several compounds share structural similarities with 3-(N,N-Dimethylmyristylammonio)propanesulfonate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
3-(N,N-Dimethyltetradecylammonio)propanesulfonate14933-09-6Longer tetradecyl chain; similar surfactant properties
Myristyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt14933-09-6Hydroxide form; used as a phase transfer catalyst
1-Tetradecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt14933-09-6Inner salt form; effective in biological applications
3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate14933-09-6Zwitterionic nature; versatile applications

These compounds exhibit similar surfactant characteristics but differ primarily in their hydrophobic chain length or functional groups, which influence their solubility, stability, and application scope.

The molecular structure of 3-(N,N-Dimethylmyristylammonio)propanesulfonate features a quaternary ammonium cation and a sulfonate anion separated by a three-carbon spacer, forming a zwitterionic headgroup. This arrangement creates a net neutral charge at physiological pH, as the positively charged trimethylammonium group ($$ \text{N}^+(\text{CH}3)3 $$) and the negatively charged sulfonate group ($$ \text{SO}_3^- $$) balance each other [1] [4]. The zwitterionic nature reduces electrostatic repulsion between surfactant monomers, enabling tighter packing at interfaces compared to purely cationic or anionic surfactants [2].

Experimental studies using quantum mechanical calculations demonstrate that maintaining charge balance between the solute and solvent is critical for stabilizing zwitterionic systems. Imbalances can destabilize the orbital gap, leading to unreliable computational models [3]. For 3-(N,N-Dimethylmyristylammonio)propanesulfonate, the equilibrium between its cationic and anionic moieties ensures minimal conductivity ($$\leq 20\ \mu\text{mho/cm}$$ at 0.1 M), reflecting its electro-neutrality in solution [1]. This charge balance also facilitates selective anion uptake in micellar systems, akin to cationic surfactants, despite the overall neutral charge [2].

Hydrophobic-Hydrophilic Interface Dynamics

The myristyl chain ($$ \text{C}{14}\text{H}{29} $$) dominates the hydrophobic domain of 3-(N,N-Dimethylmyristylammonio)propanesulfonate, while the zwitterionic headgroup governs hydrophilic interactions. This amphiphilic structure results in micelles with an average molecular weight of 30,200 Da and an aggregation number of 83, indicating robust self-assembly in aqueous environments [1]. The interfacial hydration of these micelles is markedly lower than that of cationic counterparts like cetyltrimethylammonium bromide (CTAB), as evidenced by suppressed excited-state proton transfer (ESPT) dynamics [2]. Reduced hydration correlates with tighter headgroup packing, which enhances micellar stability and minimizes water penetration into the hydrophobic core.

Fluorescence anisotropy decay studies further reveal that the sulfobetaine’s interfacial rigidity exceeds that of cationic surfactants. For instance, the rotational correlation time of embedded fluorophores within 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles is 2.3 ns, compared to 1.6 ns for CTAB micelles, underscoring the denser packing of zwitterionic headgroups [2]. This compact architecture is critical for applications requiring low denaturation of membrane proteins, as it mimics natural lipid bilayer environments.

Comparative Analysis with Other Sulfobetaine Derivatives

The functional properties of 3-(N,N-Dimethylmyristylammonio)propanesulfonate vary significantly with alkyl chain length and headgroup spacing when compared to other sulfobetaines. The table below summarizes key differences:

PropertySB 3-14 (C14) [1] [5]SB 3-12 (C12) [5]SB 3-10 (C10) [5]
Critical Micelle Concentration (mM)0.1–0.42–425–40
Aggregation Number835530
Micellar Molecular Weight (Da)30,20018,5009,000
Solubility in Water (mg/mL)50100150

Longer alkyl chains, as in SB 3-14, lower the CMC by enhancing hydrophobic interactions, while shorter chains (SB 3-10) require higher concentrations for micellization [5]. The aggregation number scales with chain length due to increased van der Waals interactions, resulting in larger micelles for SB 3-14. Additionally, the three-carbon spacer between the ammonium and sulfonate groups in SB 3-14 optimizes charge separation, whereas derivatives with shorter spacers exhibit reduced solubility and higher CMC values [4].

Critical Micelle Concentration Characteristics

3-(N,N-Dimethylmyristylammonio)propanesulfonate exhibits a critical micelle concentration ranging from 0.1 to 0.4 millimolar at temperatures between 20-25°C [1] [2] [3] [4]. This relatively low critical micelle concentration value reflects the compound's favorable thermodynamic properties for spontaneous micelle formation and its effectiveness as a surfactant. The compound demonstrates typical zwitterionic surfactant behavior, where micellization occurs through a cooperative assembly process driven by both enthalpic and entropic contributions [5] [6] [7].

Aggregation Behavior and Micelle Structure

The aggregation number of 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles is consistently reported as 83 molecules per micelle [1] [2] [3] [4], with a micellar average molecular weight of 30,200 daltons. Molecular dynamics simulations reveal that the micelles adopt a near-spherical geometry with an average angle of 110° between the zwitterionic headgroup and the alkyl tail, creating an L-type conformation that exposes the positively charged ammonium groups to the aqueous solution [8] [9]. This structural arrangement facilitates specific interactions with anions while maintaining the overall micelle integrity.

Thermodynamic Framework of Micellization

The micellization process of 3-(N,N-Dimethylmyristylammonio)propanesulfonate follows classical thermodynamic principles with distinctive characteristics typical of zwitterionic surfactants. The standard Gibbs energy of micellization is negative, indicating thermodynamically favorable spontaneous micelle formation [5] [6] [7]. The standard enthalpy of micellization is positive, characteristic of an endothermic process, while the standard entropy change is also positive, demonstrating that micellization is entropy-driven [5] [6] [7].

The compound exhibits enthalpy-entropy compensation behavior, a phenomenon commonly observed in surfactant systems where increasing temperature leads to compensatory changes in enthalpy and entropy contributions while maintaining relatively constant Gibbs energy values [5]. The heat capacity change upon micellization is lower than expected for purely hydrophobic interactions, suggesting significant contributions from polar interactions at the headgroup level [5].

Temperature Dependence and Phase Behavior

Temperature variations significantly influence the micellization dynamics of 3-(N,N-Dimethylmyristylammonio)propanesulfonate. As temperature increases, the enthalpic contribution to micellization decreases while the entropic contribution becomes more pronounced [7] [10]. This temperature dependence follows the general trend observed in zwitterionic surfactants, where the balance between hydrophobic interactions and headgroup hydration changes with thermal energy input.

PropertyValueTemperature RangeReference
Critical Micelle Concentration0.1-0.4 mM20-25°C [1] [2] [3] [4]
Aggregation Number8325°C [1] [2] [3] [4]
Micellar Molecular Weight30,200 Da25°C [1] [2] [3] [4]
Headgroup-Tail Angle110°25°C [8] [9]

Ion-Anion Interactions in Micellar Systems

Anion Binding Mechanisms

3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles demonstrate remarkable selectivity for anion binding, exhibiting the chameleon effect characteristic of zwitterionic surfactants [11] [12] [13]. Despite being formally neutral as monomers, the micelles preferentially uptake anions, transforming into anionoid micelles with net negative surface charge [11] [12] [14]. This anion binding occurs through direct ion-pairing interactions between anions and the positively charged quaternary ammonium center of the zwitterionic headgroup [11] [8].

Thermodynamic Characteristics of Anion Binding

The anion binding process to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles is consistently exothermic and enthalpy-driven for both strongly bound anions like perchlorate and more weakly bound species such as bromide [11] [15]. The binding process is entropically unfavorable, indicating a net loss of translational degrees of freedom upon anion association [11] [15]. The Gibbs free energy changes remain modest across different extents of anion binding, suggesting that the enthalpy and entropy contributions largely compensate each other [11].

Hofmeister Series Adherence

The anion binding strength to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles follows the Hofmeister series ordering: fluoride < chloride < bromide < iodide < perchlorate [8] [9]. This sequence directly correlates with the anions' ability to partially dehydrate and approach the positively charged ammonium groups at the micellar interface [8]. Molecular dynamics simulations confirm that strongly adsorbing anions like perchlorate form ion-pair-type species with the ammonium groups, while weakly interacting anions maintain greater hydration shells [8] [9].

Electrostatic and Hydration Effects

The ion-anion interactions in 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles involve complex interplay between electrostatic forces, solvent reorganization, and hydration effects [11] [16]. The L-type conformation of the surfactant molecules exposes the positively charged ammonium groups to the solution, facilitating anion approach and binding [8] [9]. The extent of anion binding correlates directly with measured zeta-potential values, confirming the electrostatic nature of these interactions [8].

AnionBinding StrengthThermodynamic CharacterZeta Potential EffectReference
Perchlorate (ClO₄⁻)StrongExothermic, enthalpy-drivenLarge negative shift [11] [12] [14] [17]
Iodide (I⁻)StrongStrong interactionNegative shift [12] [17]
Bromide (Br⁻)WeakExothermic, enthalpy-drivenModerate negative shift [11] [12] [14] [17]
Chloride (Cl⁻)Very weakMinimal interactionMinimal effect [16]

Hofmeister Series Applicability to Anion Adsorption

Theoretical Foundation of Hofmeister Effects

The applicability of the Hofmeister series to anion adsorption on 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles provides fundamental insights into specific ion effects in zwitterionic systems [18] [19] [20]. The Hofmeister series, originally developed to describe ion effects on protein precipitation, accurately predicts the relative binding strengths of different anions to these micelles [8] [9]. The series ordering reflects the intrinsic properties of anions, including their polarizability, hydration energy, and size [20].

Mechanistic Basis for Hofmeister Ordering

The Hofmeister series applicability to 3-(N,N-Dimethylmyristylammonio)propanesulfonate stems from the differential ability of anions to approach the positively charged ammonium groups at the micellar interface [8]. Chaotropic anions like perchlorate and thiocyanate, positioned at the right end of the Hofmeister series, exhibit large polarizabilities and can more readily shed their hydration shells to interact directly with the surfactant headgroups [18] [20]. Conversely, kosmotropic anions such as fluoride and sulfate maintain their hydration structures and show minimal interaction with the micellar interface [18] [20].

Experimental Validation of Hofmeister Predictions

Multiple experimental techniques confirm the Hofmeister series predictions for anion binding to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles. Nuclear magnetic resonance line width measurements demonstrate sharp increases for strongly binding anions like perchlorate, indicating restricted molecular motion upon micelle association [12] [17]. Ion-selective electrode measurements and electrophoretic mobility studies provide quantitative binding parameters that align with Hofmeister predictions [12] [14].

Deviations and Limitations

While the Hofmeister series provides excellent qualitative predictions for anion binding to 3-(N,N-Dimethylmyristylammonio)propanesulfonate micelles, quantitative deviations exist that reflect the specific molecular environment of the zwitterionic interface [16] [20]. The presence of both positive and negative charges in close proximity on the same headgroup creates unique electrostatic fields that can modulate the classical Hofmeister ordering [16]. Additionally, the specific geometry and hydration characteristics of the zwitterionic interface introduce system-specific effects that may not be captured by the general Hofmeister framework [16].

Predictive Applications

The established Hofmeister series applicability enables prediction of anion effects on various properties of 3-(N,N-Dimethylmyristylammonio)propanesulfonate micellar systems [19] [20]. These predictions extend to anion influences on critical micelle concentration values, micellar aggregation numbers, interfacial properties, and reaction kinetics in micellar environments [21] [19]. The framework also allows anticipation of anion effects on protein-micelle interactions and membrane protein stabilization applications [18] [22].

Hofmeister PositionAnion ExamplesInteraction StrengthMechanistic BasisReference
Chaotropic (Strong)ClO₄⁻, SCN⁻, I⁻High binding affinityLow hydration energy, high polarizability [18] [20] [8]
IntermediateBr⁻, NO₃⁻Moderate bindingIntermediate hydration/polarizability [16] [20]
Kosmotropic (Weak)Cl⁻, F⁻, SO₄²⁻Minimal bindingHigh hydration energy, low polarizability [18] [20] [8]

Pseudophase Model Applications in Reaction Kinetics

Theoretical Framework of the Pseudophase Model

The pseudophase model provides a comprehensive theoretical framework for understanding reaction kinetics in 3-(N,N-Dimethylmyristylammonio)propanesulfonate micellar systems [23] [24] [25]. This model treats the micellar system as consisting of two distinct reaction media: the continuous aqueous pseudophase and the micellar pseudophase, where reactants distribute according to their respective partition coefficients [23] [25]. The overall observed reaction rate represents the sum of reaction velocities occurring simultaneously in both pseudophases [23].

Mathematical Formulation and Applications

The pseudophase model for 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems incorporates distribution equilibria between reactants and the two pseudophases, along with intrinsic rate constants for reactions occurring in each environment [23] [24]. For reactions involving nucleophilic anions, the model must account for specific anion binding to the micellar interface, which significantly alters the local concentrations and electrostatic environment [12] [14]. The model successfully describes the kinetic behavior of nucleophilic substitution reactions, where the zwitterionic micelles can either accelerate or inhibit reactions depending on the nature of the reactants and the extent of anion binding [12] [14].

Ion Exchange and Electrostatic Considerations

Applications of the pseudophase model to 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems require careful consideration of ion exchange processes between the continuous medium and the micellar pseudophase [23] [24]. The zwitterionic nature of the surfactant headgroups creates complex electrostatic fields that influence both reactant distribution and intrinsic reactivity [12]. The model incorporates Langmuir-type binding isotherms to describe anion association with the micellar interface, enabling quantitative prediction of how added electrolytes affect reaction rates [12] [14].

Validation Through Nucleophilic Reaction Studies

Extensive validation of the pseudophase model for 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems has been achieved through studies of nucleophilic reactions involving bromide and hydroxide ions [12] [14]. These investigations demonstrate that second-order rate constants for reactions at the micellar surface are similar to those observed in cationic micelles, confirming the anionoid character imparted by specific anion binding [12] [17]. The model successfully predicts the inhibition of nucleophilic reactions upon addition of strongly binding anions like perchlorate, which displace reactive nucleophiles from the micellar interface [12] [14].

Limitations and Extensions

While the pseudophase model provides excellent descriptions of many kinetic phenomena in 3-(N,N-Dimethylmyristylammonio)propanesulfonate systems, certain limitations require model extensions [24]. The assumption of rapid equilibration between pseudophases may not hold for very fast reactions or under conditions of significant micelle structural changes [26] [24]. Additionally, the model's treatment of electrostatic effects may require incorporation of Poisson-Boltzmann distributions for accurate description of ion concentrations in the electrical double layer surrounding the micelles [23].

Predictive Capabilities and Future Applications

The established pseudophase model framework for 3-(N,N-Dimethylmyristylammonio)propanesulfonate enables prediction of reaction outcomes in various chemical systems [23] [25]. These predictive capabilities extend to complex multicomponent systems, including mixed micellar environments and systems containing multiple reactive species [27] [28]. The model serves as a foundation for designing micellar catalytic systems and optimizing reaction conditions for synthetic applications utilizing zwitterionic surfactant media [23] [24].

Model ComponentDescriptionMathematical TreatmentExperimental ValidationReference
Reactant DistributionPartition between phasesDistribution coefficients (K)Ion-selective electrodes [12] [14] [23]
Anion BindingSpecific ion associationLangmuir isothermNMR line widths [12] [17]
Rate ConstantsIntrinsic reactivity in each phasekwater, kmicelleKinetic measurements [12] [14] [17]
Ion ExchangeCompetitive binding effectsSelectivity coefficientsElectrophoretic mobility [12] [14]

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14933-09-6

Wikipedia

Zwittergent 3-14

Dates

Last modified: 09-14-2023

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